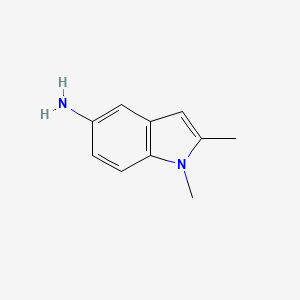

1,2-Dimethyl-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRFAMHLOPLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424481 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-48-1 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,2-Dimethyl-1H-indol-5-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the nitration of commercially available 2-methylindole, followed by N-methylation, and concluding with the reduction of the nitro group to the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate reproducible synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The overall pathway involves the introduction of a nitro group at the C5 position of the indole ring, followed by methylation of the indole nitrogen, and finally, reduction of the nitro group to an amine.

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on reported values for analogous reactions and provide a benchmark for the expected efficiency of this pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1. Nitration | Electrophilic Aromatic Substitution | 2-Methylindole | 2-Methyl-5-nitro-1H-indole | NaNO₃, H₂SO₄ | H₂SO₄ | 0 °C | 10 min | 96%[1] |

| 2. N-Methylation | Nucleophilic Substitution | 2-Methyl-5-nitro-1H-indole | 1,2-Dimethyl-5-nitro-1H-indole | CH₃I, KOH | DMF | Room Temp. | 12 h | ~46% (Est.) |

| 3. Reduction | Catalytic Hydrogenation | 1,2-Dimethyl-5-nitro-1H-indole | This compound | H₂, 10% Pd/C | Ethanol | Room Temp. | 3 h | ~96% (Est.) |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole

This procedure details the nitration of 2-methylindole using sodium nitrate in sulfuric acid.

Workflow:

Caption: Experimental workflow for the synthesis of 2-Methyl-5-nitro-1H-indole.

Materials:

-

2-Methylindole

-

Sodium Nitrate (NaNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve sodium nitrate (1.1 eq) in concentrated sulfuric acid.

-

Slowly add the sodium nitrate solution dropwise to the stirred solution of 2-methylindole, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10 minutes.[1]

-

Carefully pour the reaction mixture onto crushed ice with stirring, which will cause a yellow precipitate to form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2-methyl-5-nitro-1H-indole.

Step 2: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole

This procedure describes the N-methylation of 2-methyl-5-nitro-1H-indole.

Workflow:

Caption: Experimental workflow for the N-methylation of 2-Methyl-5-nitro-1H-indole.

Materials:

-

2-Methyl-5-nitro-1H-indole

-

Potassium Hydroxide (KOH)

-

Methyl Iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Silica Gel for column chromatography

-

Eluent (e.g., Ethyl acetate/n-Hexane mixture)

Procedure:

-

To a solution of 2-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1,2-dimethyl-5-nitro-1H-indole.

Step 3: Synthesis of this compound

This procedure details the reduction of the nitro group of 1,2-dimethyl-5-nitro-1H-indole to the corresponding amine via catalytic hydrogenation.

Workflow:

Caption: Experimental workflow for the reduction of 1,2-Dimethyl-5-nitro-1H-indole.

Materials:

-

1,2-Dimethyl-5-nitro-1H-indole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen (H₂) gas

Procedure:

-

In a hydrogenation vessel, suspend 10% Pd/C in ethanol.

-

Saturate the suspension with hydrogen gas.

-

Prepare a solution of 1,2-dimethyl-5-nitro-1H-indole (1.0 eq) in ethanol.

-

Add the solution of the nitroindole to the catalyst suspension.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Safety Considerations

-

Nitration: This reaction is highly exothermic and involves the use of strong, corrosive acids (sulfuric and nitric acid). Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

N-Methylation: Methyl iodide is a toxic and volatile alkylating agent. Handle it with extreme care in a fume hood.

-

Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely in the air. The hydrogenation reaction should be conducted in a properly equipped and ventilated area.

This guide provides a robust and reproducible pathway for the synthesis of this compound. The detailed protocols and quantitative data are intended to support researchers in the successful execution of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols relevant to its characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Physicochemical Data

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and includes predicted values for its fundamental physicochemical properties. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis. For comparative purposes, data for the related compound [(1,2-dimethyl-1H-indol-5-yl)methyl]amine is also included.

| Property | This compound | [(1,2-dimethyl-1H-indol-5-yl)methyl]amine |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₁H₁₄N₂ |

| Molecular Weight | 160.22 g/mol | 174.24 g/mol |

| CAS Number | 7570-48-1 (free base) | 101004-43-7 |

| Melting Point | Data not available | 81-82 °C[1] |

| Boiling Point | Predicted: 313.5 ± 15.0 °C[2] | Predicted: 335.8 ± 27.0 °C[1] |

| pKa | Predicted: 17.37 ± 0.30 (acidic proton on indole N-H) | Predicted: 9.30 ± 0.40 (amine)[1] |

| logP | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Density | Predicted: 1.145 ± 0.06 g/cm³[2] | Predicted: 1.09 ± 0.1 g/cm³[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: A solution of the compound is prepared in one of two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH for ionizable compounds, which would then be a measure of logD).

-

Partitioning: The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Workflow for logP Determination

Caption: General workflow for the shake-flask method of logP determination.

Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Synthesis of this compound

A potential synthetic approach could start from a suitably substituted aniline and a ketone, followed by cyclization. For instance, a reaction between 4-nitrophenylhydrazine and propanal could yield the corresponding hydrazone, which upon Fischer indole cyclization would produce 2-methyl-5-nitro-1H-indole. Subsequent N-methylation and reduction of the nitro group would yield the final product.

Plausible Synthetic Pathway

Caption: A potential synthetic route to this compound.

Potential Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the indole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit significant biological effects.

-

Serotonin Receptor Interaction: A structurally related compound, dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, has been identified as a potent agonist for the human 5-HT(1D) receptor. This suggests that this compound may also interact with serotonin receptors, which are important targets for drugs treating a variety of central nervous system disorders.

-

General Biological Activities of Indoles: The broader class of indole derivatives is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific substitutions on the indole ring of this compound will modulate its potential biological profile.

Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound.

Conclusion

This technical guide provides a summary of the available and predicted physicochemical properties of this compound. While experimental data for this specific compound is scarce, this document offers valuable insights based on related structures and established analytical and synthetic methodologies. It is intended to be a foundational resource for researchers, encouraging further experimental investigation into the properties and potential applications of this and similar indole derivatives.

References

- 1. [(1,2-dimethyl-1H-indol-5-yl)methyl]amine | 101004-43-7 [amp.chemicalbook.com]

- 2. N,N-diMethyl-1H-indol-5-aMine CAS#: 6843-23-8 [m.chemicalbook.com]

- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethyl-1H-indol-5-amine

CAS Number: 7570-48-1

This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, plausible synthetic routes, spectroscopic data, potential biological activity, and experimental considerations.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Expected to be a solid, ranging from off-white to brown |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. |

| CAS Number | 7570-48-1 |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not widely available. However, a plausible and commonly employed method for the synthesis of substituted indoles is the Fischer indole synthesis .[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[1]

A potential synthetic workflow for this compound is outlined below.

Proposed Synthetic Pathway: Fischer Indole Synthesis

Caption: Proposed Fischer Indole Synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole

-

Hydrazone Formation: (4-Nitrophenyl)hydrazine is reacted with propionaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.

-

Fischer Indole Cyclization: The isolated hydrazone is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce cyclization, forming 5-nitro-2-methyl-1H-indole.

-

N-Methylation: The resulting indole is N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF).

Step 2: Reduction to this compound

-

The nitro-substituted indole from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction mixture is worked up to isolate the final product, this compound. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.

-

Purification is achieved through techniques such as column chromatography or recrystallization.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-7 |

| ~6.5-6.8 | dd | 1H | H-6 |

| ~6.4-6.6 | d | 1H | H-4 |

| ~6.1-6.3 | s | 1H | H-3 |

| ~3.5-3.7 | s | 3H | N-CH₃ |

| ~3.5 (broad) | s | 2H | -NH₂ |

| ~2.3-2.5 | s | 3H | C2-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-5 |

| ~135-140 | C-7a |

| ~130-135 | C-2 |

| ~125-130 | C-3a |

| ~110-115 | C-7 |

| ~105-110 | C-6 |

| ~100-105 | C-4 |

| ~95-100 | C-3 |

| ~30-35 | N-CH₃ |

| ~10-15 | C2-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620-1580 | Medium-Strong | N-H bending (primary amine) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | C-N stretching |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially cleavage of the indole ring.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by the indole nucleus and the amino substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

The structural similarity of this compound to known psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT), suggests that it may possess biological activity.[8][9] Indoleamine derivatives are known to interact with various biological targets, including serotonin receptors.[10][11][12][13]

Potential Signaling Pathway Involvement

Given its structural features, this compound is a candidate for interaction with serotonin (5-HT) receptors. DMT and related compounds are known agonists at several 5-HT receptor subtypes, particularly 5-HT₂A, 5-HT₁A, and 5-HT₂C.[8][9][14] Activation of these receptors initiates a cascade of intracellular signaling events.

Caption: Hypothetical signaling pathway of this compound via a Gq-coupled serotonin receptor.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach would be necessary.

Caption: A typical experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a substituted indole with potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Indoleamines: A Case Study on N,N-Dimethyltryptamine (DMT)

Disclaimer: Extensive searches for the biological activity of 1,2-Dimethyl-1H-indol-5-amine did not yield specific pharmacological data. This compound appears to be a novel or not widely studied molecule in publicly accessible scientific literature. It is available from some chemical suppliers, indicating its use primarily as a synthetic intermediate[1][2]. Due to the lack of specific data, this guide will focus on the well-characterized and structurally related indoleamine, N,N-Dimethyltryptamine (DMT) , to illustrate the requested technical format and provide relevant biological context for a dimethylated indoleamine compound.

Introduction to N,N-Dimethyltryptamine (DMT)

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound of the tryptamine family[3]. Found in numerous plant species and endogenously in mammals, it is a potent serotonergic agonist known for its profound and rapid-onset hallucinogenic effects[3][4]. Its structure, featuring an indole core and a dimethylated amine side chain, makes it a valuable case study for understanding the biological activities of related indoleamines. Structurally, DMT is an analogue of serotonin (5-hydroxytryptamine or 5-HT) and melatonin, which underpins its interaction with the serotonergic system[3][5]. Its primary psychoactive effects are mediated through agonism at serotonin receptors, particularly the 5-HT2A subtype[3][5][6].

Pharmacological Profile and Mechanism of Action

DMT's biological activity is characterized by its broad-spectrum binding to various neurotransmitter receptors. It is primarily classified as a non-selective serotonin receptor agonist, with its most significant effects attributed to interactions with the 5-HT2A, 5-HT1A, and 5-HT2C receptors[3].

Signaling Pathway for DMT at the 5-HT2A Receptor:

Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), DMT initiates a downstream signaling cascade. This process involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in altered neuronal excitability and gene expression that underlies its psychedelic effects.

In addition to its receptor agonist activity, DMT has also been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune tolerance[7]. This inhibition may contribute to an enhanced anti-tumor immune response[7].

Quantitative Biological Data

The affinity of DMT for various receptors has been quantified through radioligand binding assays. The data below is compiled from various sources and represents the inhibitory constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference Assay |

| 5-HT1A | 118 | Human | Radioligand Binding |

| 5-HT1B | 640 | Human | Radioligand Binding |

| 5-HT1D | 108 | Human | Radioligand Binding |

| 5-HT2A | 168 | Human | Radioligand Binding |

| 5-HT2B | 49 | Human | Radioligand Binding |

| 5-HT2C | 39 | Human | Radioligand Binding |

| 5-HT6 | 1400 | Human | Radioligand Binding |

| 5-HT7 | 1300 | Human | Radioligand Binding |

| Sigma-1 (σ1) | 205 | Guinea Pig | Radioligand Binding |

Note: Data are representative values from literature and may vary between studies.

Experimental Protocols

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of DMT at various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (DMT).

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of DMT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO.

Objective: To determine the inhibitory constant (Ki) of DMT on recombinant human IDO (rhIDO) activity.

Methodology:

-

Reaction Mixture: The assay is conducted in a reaction buffer containing recombinant human IDO enzyme, L-tryptophan (the substrate), and varying concentrations of the test compound (DMT).

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Termination: The reaction is stopped after a defined period by adding a quenching agent, such as trichloroacetic acid.

-

Detection: The product of the enzymatic reaction, kynurenine, is detected colorimetrically after a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow-colored product.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 480 nm) using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of DMT. The data are then plotted to determine the IC50 value, and the Ki is determined using kinetic models (e.g., Michaelis-Menten)[7].

Structure-Activity Relationships (SAR)

The biological activity of indoleamines is highly dependent on their substitution patterns. For tryptamines like DMT, modifications at the indole ring and the amine side chain can drastically alter receptor affinity and selectivity.

-

N-Alkylation: The presence of two methyl groups on the terminal nitrogen (as in DMT) is common among potent hallucinogens.

-

Indole Ring Substitution: Substitution at the 4- and 5-positions of the indole ring significantly impacts activity. For instance, hydroxylation at the 5-position yields bufotenin (5-HO-DMT), and methoxylation gives 5-MeO-DMT, both of which have distinct pharmacological profiles[4]. Substitution with electron-withdrawing groups at the 5-position can increase serotonin transporter affinity[8].

Conclusion

While specific biological data for this compound remains elusive, the comprehensive analysis of its structural analog, N,N-Dimethyltryptamine, provides a robust framework for understanding the potential pharmacology of dimethylated indoleamines. DMT exhibits a complex profile as a broad-spectrum serotonin receptor agonist, with its primary psychoactive effects mediated through the 5-HT2A receptor signaling pathway. The experimental protocols detailed herein represent standard methodologies for characterizing the biological activity of such compounds. Future research into novel indole derivatives like this compound would likely employ these techniques to elucidate their pharmacological profile and therapeutic potential.

References

- 1. 174274-98-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Exploration of 1,2-Dimethyl-1H-indol-5-amine Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] 1,2-Dimethyl-1H-indol-5-amine represents a synthetically accessible scaffold with significant potential for chemical modification and exploration of its biological activities. While specific research on the structural analogs of this particular compound is not extensively documented, this guide provides a comprehensive framework for the design, synthesis, and evaluation of such analogs. By leveraging established principles of indole chemistry and pharmacology, researchers can systematically explore the structure-activity relationships (SAR) of this compound class. This document details robust synthetic methodologies, outlines key experimental protocols for pharmacological evaluation, and visualizes relevant signaling pathways to guide discovery efforts.

Introduction: The Indole Scaffold and Therapeutic Potential

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurological applications.[4] The indole ring system is a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. This compound offers a unique starting point with three key regions for structural modification: the indole nitrogen (N1), the C2-methyl group, and the C5-amine. By systematically modifying these positions, novel compounds with tailored pharmacological profiles can be developed.

Synthetic Strategies for Indole Analogs

The synthesis of substituted indoles is well-established in organic chemistry. The Fischer indole synthesis is a classic and versatile method for creating the indole core from an appropriately substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][5][6][7]

General Workflow for Analog Synthesis

A generalized workflow for the synthesis and evaluation of novel indole derivatives, including analogs of this compound, is depicted below. This process begins with the selection of appropriate starting materials and synthetic routes, followed by the chemical synthesis and purification of the target compounds. Subsequent steps involve comprehensive characterization and pharmacological evaluation to determine their biological activity and potential as therapeutic agents.

References

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. testbook.com [testbook.com]

The Enigmatic Tale of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethyl-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Despite its defined chemical structure and commercial availability as a hydrochloride salt (CAS 174274-98-7), a comprehensive historical record of its discovery and initial synthesis remains elusive in readily accessible scientific literature and patent databases. This technical guide consolidates available information on related synthetic methodologies to propose a plausible route for its preparation and discusses the general biological significance of the aminodimethylindole scaffold. The lack of specific biological data for this compound highlights a potential area for future research.

Introduction: The Indole Nucleus in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets. Modifications to the indole ring, such as the introduction of methyl and amine groups, can significantly modulate its pharmacological profile. The title compound, this compound, represents a simple yet potentially valuable variation of this important heterocyclic system.

History and Discovery: An Uncharted Territory

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not available, a plausible and efficient route can be devised based on well-established indole synthesis and functionalization reactions. A common and versatile method for introducing a 5-amino group is through the reduction of a 5-nitroindole precursor. The dimethyl substitution can be achieved through a combination of the Fischer indole synthesis and subsequent N-alkylation.

A logical synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Generalized)

The following are generalized experimental protocols for the proposed synthetic steps. These are based on established literature procedures for similar transformations and would require optimization for the specific substrate.

Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole (Fischer Indole Synthesis) [2][3]

-

Reaction Setup: To a solution of p-nitrophenylhydrazine in a suitable acidic catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol), add acetone dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole (N-Methylation) [4]

-

Reaction Setup: To a solution of 2-methyl-5-nitro-1H-indole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The mixture is stirred for 30-60 minutes at 0 °C, after which a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Step 3: Synthesis of this compound (Nitro Group Reduction)

-

Reaction Setup: The 1,2-dimethyl-5-nitro-1H-indole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on activated carbon (10% Pd/C), is added to the solution.

-

Reaction Execution: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for several hours. The reaction progress is monitored by TLC. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. If an acid was used for reduction, a basic workup would be necessary to obtain the free amine. The product can be further purified by column chromatography or by forming a hydrochloride salt and recrystallizing.

Physicochemical Data (Predicted and Reported)

Due to the lack of dedicated studies on this compound, a comprehensive table of experimentally determined physicochemical properties is unavailable. However, some basic information can be found from supplier data for its hydrochloride salt.

| Property | Value | Source |

| CAS Number | 174274-98-7 (HCl salt) | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | Supplier Data |

| Molecular Weight | 196.68 g/mol (HCl salt) | Supplier Data |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the public literature. However, the aminodimethylindole scaffold is present in molecules with a range of biological activities. For instance, derivatives of dimethylindoles have been investigated for their activity as serotonin receptor agonists.[5] The 5-amino group, in particular, serves as a key functional handle for further chemical modifications, allowing for the synthesis of libraries of compounds for screening in drug discovery programs.

The general structure of this compound makes it a potential building block for the synthesis of:

-

Serotonergic agents: The indole nucleus is a core component of serotonin and many of its receptor agonists and antagonists.

-

Anticancer agents: Various substituted indoles have demonstrated cytotoxic activity against cancer cell lines.

-

Kinase inhibitors: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases.

A logical relationship for the utility of substituted indoles in medicinal chemistry is depicted below:

References

- 1. 174274-98-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1,2-Dimethyl-1H-indol-5-amine

Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, biological targets, and pharmacological profile of 1,2-Dimethyl-1H-indol-5-amine. This document, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous indoleamine compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Executive Summary

This compound is a synthetic indoleamine derivative. While direct studies on this compound are not publicly available, its structural features—specifically the dimethylated amine at position 5 and the methylated indole core at positions 1 and 2—strongly suggest an interaction with the serotonergic system. This guide posits that this compound likely functions as a modulator of serotonin receptors, with potential selectivity for specific subtypes influenced by its unique methylation pattern. The subsequent sections will explore this proposed mechanism by examining the pharmacology of closely related compounds, outlining potential experimental approaches for its validation, and providing visual representations of the hypothesized signaling pathways and research workflows.

Postulated Mechanism of Action: A Serotonergic Modulator

Based on the structure-activity relationships of known indoleamines, it is hypothesized that this compound acts as a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors. The N,N-dimethyl moiety is a common feature in many potent serotonergic compounds, including the classic psychedelic N,N-Dimethyltryptamine (DMT). The methylation at the 1 and 2 positions of the indole ring is expected to influence the compound's affinity and selectivity for various 5-HT receptor subtypes.

The presence of a methyl group at the 2-position of the indole ring is particularly noteworthy. The compound 2-Methyl-5-hydroxytryptamine (2-methylserotonin) is a known and moderately selective agonist for the 5-HT3 receptor.[1][2] This suggests that this compound may also exhibit affinity for this ionotropic receptor.

Furthermore, methylation at the 1-position of the indole ring, as seen in 1-Methyl-DMT, has been shown to modulate affinity for serotonin receptors, with some evidence suggesting an increased affinity for the 5-HT2A receptor compared to DMT.[3] Therefore, it is plausible that this compound interacts with multiple 5-HT receptor subtypes, including 5-HT2A and 5-HT3, and potentially others such as 5-HT1A and 5-HT2C, which are common targets for dimethylated tryptamines.[4][5]

Quantitative Data from Structurally Similar Compounds

To provide a quantitative basis for the hypothesized mechanism of action, the following tables summarize the binding affinities and functional activities of key structural analogs of this compound.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Structurally Related Indoleamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT3 |

| N,N-Dimethyltryptamine (DMT) | 183 | 127-1200 | 360-2630 | - |

| 2-Methyl-5-hydroxytryptamine | - | - | - | Agonist |

| 1-Methyl-DMT | - | Higher affinity than DMT | - | - |

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key initial experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3) will be prepared from transfected HEK293 or CHO cells.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts) will be used.

-

Radioligand: A specific radioligand for each receptor subtype will be used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]granisetron for 5-HT3).

-

Competition Assay: A fixed concentration of the radioligand will be incubated with the cell membranes in the presence of increasing concentrations of this compound (e.g., from 10^-10 to 10^-5 M).

-

Incubation and Filtration: The mixture will be incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium. The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters will be measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki (inhibition constant) values will be calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at serotonin receptors where it shows significant binding affinity.

Methodology (Example for 5-HT2A receptor - Calcium Mobilization Assay):

-

Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) will be used.

-

Assay Plate Preparation: Cells will be seeded in 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.

-

Dye Loading: The cells will be loaded with the calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Addition: Increasing concentrations of this compound will be added to the wells. A known 5-HT2A agonist (e.g., serotonin or DOI) will be used as a positive control.

-

Fluorescence Measurement: Changes in intracellular calcium concentration will be measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The EC50 (effective concentration to produce 50% of the maximal response) for agonists or IC50 for antagonists (in the presence of a fixed concentration of an agonist) will be calculated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway and a proposed experimental workflow.

Caption: Hypothesized signaling of this compound via 5-HT2A and 5-HT3 receptors.

Caption: A proposed workflow for the systematic investigation of this compound's MOA.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, a strong theoretical basis exists to classify it as a serotonergic agent. Its structural similarity to known 5-HT receptor ligands, particularly N,N-dimethyltryptamine and 2-methylserotonin, provides a clear and testable hypothesis. Future research should prioritize the synthesis of this compound and the execution of comprehensive in vitro binding and functional assays across a wide range of neurotransmitter receptors, with an initial focus on the serotonin system. Subsequent in vivo studies will be crucial to understand its physiological effects and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

- 1. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]

- 4. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 1,2-Dimethyl-1H-indol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethyl-1H-indol-5-amine is a synthetic organic compound belonging to the indole class of molecules. While direct biological activity data for this specific molecule is not extensively available in public databases, its structural similarity to a vast number of biologically active indole derivatives suggests a high potential for interaction with various biological targets. This technical guide outlines the most probable biological targets for this compound based on structure-activity relationships of analogous compounds. It provides detailed experimental protocols for assays that can be employed to elucidate its biological activity, including serotonin receptor binding, tubulin polymerization inhibition, and kinase inhibition assays. Furthermore, this document presents hypothetical data in structured tables and visual workflows to guide researchers in their investigation of this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. Derivatives of indole have been shown to interact with a multitude of biological targets, leading to their development as anticancer, antiviral, anti-inflammatory, and psychoactive agents. The subject of this guide, this compound, possesses the characteristic indole nucleus with methylation at the 1 and 2 positions and an amine group at the 5-position. These structural features suggest potential interactions with several key biological systems.

Potential Biological Targets

Based on the extensive literature on indole derivatives, the following are hypothesized as potential biological targets for this compound:

-

Serotonin (5-HT) Receptors: The indole core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). A study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives revealed potent agonism at the 5-HT(1D) receptor. Given the structural similarities, this compound is a prime candidate for interaction with various 5-HT receptor subtypes.

-

Tubulin: Many indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds often bind to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.

-

Protein Kinases: The indole nucleus is a common scaffold in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Experimental Protocols

To investigate the potential biological activity of this compound, the following detailed experimental protocols are recommended.

Serotonin Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of the test compound for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT1D, 5-HT2A).

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the receptor (e.g., serotonin).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Test compound at various concentrations, buffer for total binding, or non-specific control.

-

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of the test compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Guanosine-5'-triphosphate (GTP).

-

Test compound: this compound.

-

Positive control (inhibitor): Colchicine or Nocodazole.

-

Positive control (enhancer): Paclitaxel.

-

Vehicle control (e.g., DMSO).

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare serial dilutions of this compound and control compounds in polymerization buffer.

-

On ice, prepare a tubulin solution in polymerization buffer.

-

Add GTP to the tubulin solution immediately before starting the assay.

-

In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, controls, or vehicle.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value if inhibition is observed.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. A variety of assay formats are available (e.g., radiometric, fluorescence-based, luminescence-based). The following is a general protocol for a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant protein kinase of interest.

-

Kinase substrate (peptide or protein).

-

Adenosine-5'-triphosphate (ATP).

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound: this compound.

-

Positive control inhibitor (e.g., Staurosporine).

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound and the positive control in kinase assay buffer.

-

In the microplate, add the test compound dilutions or controls.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Incubate for a further 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Hypothetical Binding Affinities (Ki) of this compound for Human Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) ± SEM |

| 5-HT1A | [³H]8-OH-DPAT | 150 ± 12 |

| 5-HT1D | [³H]GR-125743 | 25 ± 3.5 |

| 5-HT2A | [³H]Ketanserin | >10,000 |

| 5-HT2C | [³H]Mesulergine | 850 ± 75 |

| 5-HT6 | [³H]LSD | 450 ± 50 |

| 5-HT7 | [³H]5-CT | 1200 ± 150 |

Table 2: Hypothetical Inhibitory Activity of this compound on Tubulin Polymerization

| Compound | IC₅₀ (µM) ± SEM |

| This compound | 5.2 ± 0.8 |

| Colchicine | 1.8 ± 0.3 |

| Paclitaxel | N/A (Enhancer) |

Table 3: Hypothetical Inhibitory Activity (IC₅₀) of this compound against a Panel of Protein Kinases

| Kinase Target | IC₅₀ (µM) ± SEM |

| CDK2/cyclin A | >50 |

| GSK-3β | 12.5 ± 1.9 |

| ROCK1 | 8.7 ± 1.1 |

| PIM1 | 2.3 ± 0.4 |

| VEGFR2 | >50 |

Visualizations

Diagrams illustrating workflows and potential signaling pathways are crucial for understanding the experimental logic and biological context.

Caption: Workflow for Serotonin Receptor Radioligand Binding Assay.

Spectroscopic Profile of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for analogous indole and amine compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of structurally related compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 1H | H-7 |

| ~6.8-6.9 | d | 1H | H-4 |

| ~6.6-6.7 | dd | 1H | H-6 |

| ~6.2 | s | 1H | H-3 |

| ~3.6 | s | 3H | N¹-CH₃ |

| ~3.5 (broad s) | 2H | -NH₂ | |

| ~2.3 | s | 3H | C²-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | C-5 |

| ~135-137 | C-7a |

| ~128-130 | C-2 |

| ~127-129 | C-3a |

| ~110-112 | C-7 |

| ~108-110 | C-4 |

| ~102-104 | C-6 |

| ~99-101 | C-3 |

| ~30-32 | N¹-CH₃ |

| ~12-14 | C²-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 117 | [M - CH₃ - NCH₂]⁺ |

Ionization Mode: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450-3300 | N-H stretch (asymmetric and symmetric) of amine |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | N-H bend (amine) |

| 1600-1450 | C=C stretch (aromatic) |

| 1380-1360 | C-H bend (methyl) |

| 1300-1200 | C-N stretch (aromatic amine) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Fischer Indole Synthesis

A plausible route for the synthesis of this compound is the Fischer indole synthesis.

-

Formation of Hydrazone: React 4-aminophenylhydrazine with acetone in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.

-

Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or zinc chloride) with heating. This step should yield 2-methyl-1H-indol-5-amine.

-

N-Methylation: The secondary amine on the indole ring can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).

-

Purification: The final product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry:

-

A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (for EI-MS).

-

For electron ionization (EI), a standard electron energy of 70 eV is used.

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

-

-

Infrared Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Alternatively, a KBr pellet of the sample can be prepared and analyzed.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Availability and Synthetic Pathways of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for the research chemical 1,2-Dimethyl-1H-indol-5-amine. This indole derivative is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for more complex molecules.

Commercial Availability

This compound, in both its free base and hydrochloride salt forms, is commercially available from several chemical suppliers. The availability and pricing vary depending on the supplier, purity, and quantity. Researchers should consult the respective company websites for the most current information.

Table 1: Commercial Availability of this compound (CAS: 7570-48-1)

| Supplier | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | --- | Contact for details | Contact for details |

| Shanghai Macklin Biochemical Co., Ltd. | ≥ 97% | 1g, 5g | Contact for details |

| MySkinRecipes | 95% | 100mg, 250mg | ~ |

Table 2: Commercial Availability of this compound hydrochloride (CAS: 174274-98-7)

| Supplier | Purity | Available Quantities | Price (USD) |

| BLDpharm | ≥ 97% | 1g, 5g | Contact for details |

| Shanghai Amole Biotechnology Co., Ltd. | --- | Contact for details | Contact for details |

Synthetic Pathways

A potential synthetic route is outlined below:

Caption: A generalized two-step synthetic workflow for this compound.

Experimental Methodologies

1. Leimgruber-Batcho Indole Synthesis (General Procedure for Step 1)

The Leimgruber-Batcho synthesis is a versatile method for producing indoles from o-nitrotoluenes.[1]

-

Reaction: An o-nitrotoluene derivative is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form an enamine.

-

Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to yield the indole. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.

2. Fischer Indole Synthesis (General Procedure for Step 1)

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]

-

Formation of Phenylhydrazone: The phenylhydrazine is condensed with a ketone or aldehyde to form a phenylhydrazone.

-

Rearrangement and Cyclization: The phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst, which induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

3. Reduction of the Nitro Group (General Procedure for Step 2)

The reduction of the nitro group on the indole ring is a standard transformation in organic synthesis.

-

Catalytic Hydrogenation: A common and clean method involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Metal-Acid Reduction: Alternatively, metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron in acetic acid, are effective for this reduction.

No specific signaling pathways involving this compound have been identified in the reviewed literature, which is typical for a research chemical at this stage. Its utility lies primarily in its potential as a scaffold for the synthesis of novel compounds with potential biological activity. Researchers interested in utilizing this compound should refer to the general synthetic methods for indoles and adapt them to their specific needs.

References

An In-depth Technical Guide to the Solubility Profile of 1,2-Dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on predicted solubility characteristics, provides detailed experimental protocols for determining its solubility, and discusses the implications of its solubility in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | (Predicted) |

| Molecular Weight | 160.22 g/mol | MySkinRecipes[1] |

| Appearance | Solid (predicted) | - |

| CAS Number | 7570-48-1 | MySkinRecipes[1] |

| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water is expected. | Inferred from structurally similar compounds[2][3] |

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a substituted indole ring with a basic amine group, certain solubility characteristics can be predicted. The presence of the amino group suggests that the compound's solubility will be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of a more soluble salt. The dimethylated indole core contributes to its lipophilicity, which may limit its aqueous solubility. It is anticipated to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, which are common solvents in drug discovery workflows.[2][3]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, the following experimental protocols are recommended.

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Compound Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Precipitation Monitoring: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or a UV/Vis plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Impact of Solubility on Drug Development

The solubility of a compound is a critical determinant of its potential as a therapeutic agent. Poor solubility can lead to low bioavailability and erratic absorption, hindering preclinical and clinical development.

References

Theoretical Exploration of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide

Introduction

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

Hypothetical Optimized Geometric Parameters

The following table presents hypothetical, yet chemically plausible, optimized bond lengths and angles for 1,2-Dimethyl-1H-indol-5-amine, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Bond Lengths | Value (Å) | Bond Angles | **Value (°) ** |

| N1-C2 | 1.38 | C2-N1-C8 | 108.5 |

| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |

| C3-C4 | 1.41 | C2-C3-C4 | 107.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 132.0 |

| C5-C6 | 1.40 | C4-C5-C6 | 118.0 |

| C6-C7 | 1.39 | C5-C6-C7 | 121.0 |

| C7-C8 | 1.40 | C6-C7-C8 | 120.0 |

| C8-N1 | 1.39 | C7-C8-N1 | 109.5 |

| C5-N2 | 1.40 | C4-C5-N2 | 121.0 |

| N1-C9 | 1.47 | C2-N1-C9 | 125.0 |

| C2-C10 | 1.51 | N1-C2-C10 | 128.0 |

Experimental Protocol: Geometry Optimization

-

Software: All quantum chemical calculations can be performed using the Gaussian 16 program package.[1]

-

Method: The molecular structure of this compound is modeled and optimized using Density Functional Theory (DFT).[2]

-

Functional and Basis Set: The geometry optimization is carried out using the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Convergence Criteria: The optimization is continued until the default convergence criteria of the software are met.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[4]

Electronic Properties Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.

Hypothetical FMO Data

| Parameter | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is used to identify sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red) would likely be concentrated around the nitrogen atom of the amine group, indicating a site for electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms of the amine group and the indole N-H group, suggesting sites for nucleophilic attack.

Experimental Protocol: Electronic Properties Calculation

-

Software: Gaussian 16.

-

Method: The electronic properties are calculated using the optimized geometry. Time-Dependent DFT (TD-DFT) is employed for excited state properties.[3]

-